MC1R Binding Affinity: Afamelanotide vs. Oral Investigational MC1R Agonist Dersimelagon (MT-7117)
In a direct head-to-head comparison of binding affinities at human recombinant melanocortin receptors, afamelanotide (NDP-αMSH) exhibited an MC1R Ki of 0.028 nM versus 2.26 nM for the investigational oral MC1R agonist dersimelagon (MT-7117), representing an approximately 81-fold higher binding affinity at the primary therapeutic target [1]. This affinity advantage extends across all four receptor subtypes tested: MC3R (0.17 vs. 1420 nM; ~8,350-fold), MC4R (0.20 vs. 32.9 nM; ~165-fold), and MC5R (0.21 vs. 486 nM; ~2,314-fold). These data derive from the same assay system and publication, providing high-confidence comparative evidence.
| Evidence Dimension | Binding affinity (Ki, nmol/L) at human recombinant melanocortin receptors |
|---|---|
| Target Compound Data | Afamelanotide (NDP-αMSH): MC1R 0.028; MC3R 0.17; MC4R 0.20; MC5R 0.21 (all values in nmol/L) |
| Comparator Or Baseline | Dersimelagon (MT-7117): MC1R 2.26; MC3R 1420; MC4R 32.9; MC5R 486 (all values in nmol/L) |
| Quantified Difference | MC1R: ~81-fold; MC3R: ~8,350-fold; MC4R: ~165-fold; MC5R: ~2,314-fold greater affinity for afamelanotide |
| Conditions | Human recombinant melanocortin receptors MC1R, MC3R, MC4R, MC5R; radioligand binding assay; data from Minder et al. Pharmaceuticals 2023, Table 3 |
Why This Matters
For procurement decisions in MC1R-targeted research, afamelanotide's sub-nanomolar Ki provides substantially greater target engagement per unit mass, enabling lower effective concentrations in vitro and potentially reducing off-target MCR cross-reactivity at functional doses.
- [1] Minder EI, Barman-Aksoezen J, Schneider-Yin X. Table 3: Comparison of Dersimelagon (MT-7117) and Afamelanotide (NDP-αMSH) binding affinities to four MCR. Pharmaceuticals (Basel). 2023;17(1):31. doi:10.3390/ph17010031. View Source
